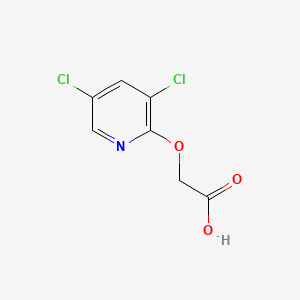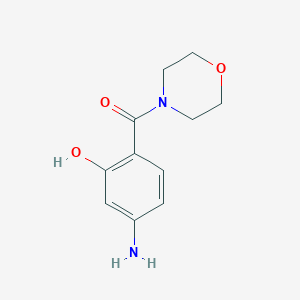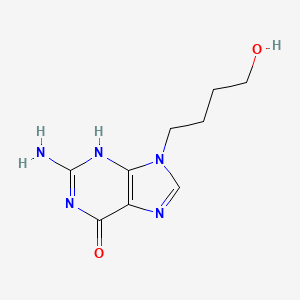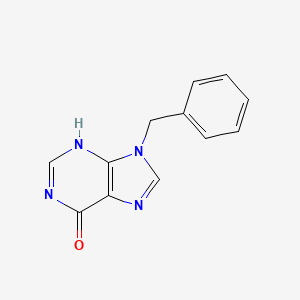![molecular formula C10H6O6 B7904186 [2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
[2,2'-Bifuran]-5,5'-dicarboxylic acid
Overview
Description
[2,2'-Bifuran]-5,5'-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6O6 and its molecular weight is 222.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : A multi-component synthesis of highly functionalized 2,2′-bifurans, including [2,2'-Bifuran]-5,5'-dicarboxylic acid derivatives, is described. This process involves the reaction of furan- or thiophene-2-carbonyl chloride with an isocyanide and a dialkyl acetylenedicarboxylate (Sayahi et al., 2015).
Biobased Platform Chemical : Furan-2,5-dicarboxylic acid (FDCA) is identified as a biobased platform chemical for polymer production. An FAD-dependent enzyme capable of oxidizing related compounds to FDCA, offering a potentially efficient and environmentally friendly method for FDCA production, is studied (Dijkman et al., 2014).
Oxygen Barrier Polyester : The creation of an oxygen barrier polyester from 3,3′-bifuran-5,5′-dicarboxylic acid, which demonstrates properties such as low oxygen permeability and resistance to crystallization, indicating potential applications in packaging and material sciences (Kainulainen et al., 2023).
Chemical Industry Applications : The paper discusses the broad field of application of furfural derived compounds, including this compound, highlighting their significance in various chemical industry applications (Lewkowski, 2003).
Inhibitors in Medicinal Chemistry : The structure-activity relationships of 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives, including this compound, as inhibitors of prolyl hydroxylase are studied, indicating potential medicinal chemistry applications (Hales & Beattie, 1993).
Catalytic Synthesis Methods : Advances in catalytic synthesis methods for dicarboxylic acid, including this compound, from biomass-derived molecules are reviewed, suggesting its potential as a sustainable alternative to traditional chemical production methods (Liu et al., 2015).
Copper(I) Complexes for Solar Cells : The synthesis and application of copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands, including dicarboxylic acids, for use in dye-sensitized solar cells are explored (Constable et al., 2009).
properties
IUPAC Name |
5-(5-carboxyfuran-2-yl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMQWKLSUMGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



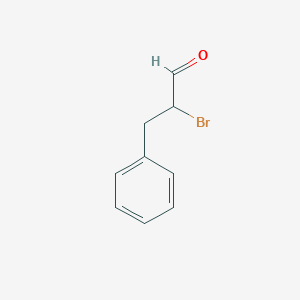
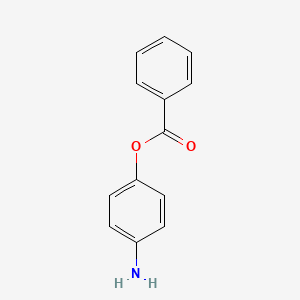

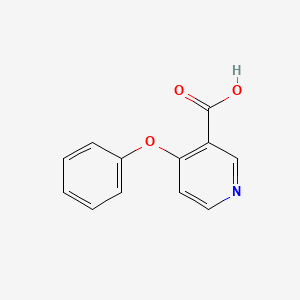
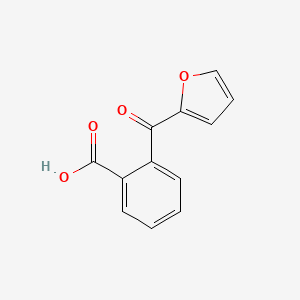

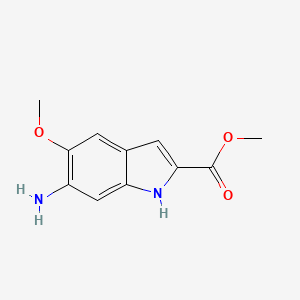
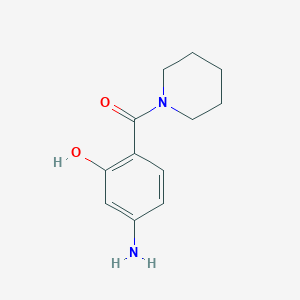
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)
